molecular formula C15H15FO2 B7997005 3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol

3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol

Cat. No.: B7997005
M. Wt: 246.28 g/mol
InChI Key: RRQRASURXCXAMQ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol (CAS: 1443342-46-8) is a fluorinated aromatic alcohol with a molecular weight of 246.28 g/mol. Structurally, it features a phenethyl alcohol backbone substituted with a 3-fluoro-6-methoxyphenyl group at the third position (Figure 1). This compound belongs to the aryl alkyl alcohol (AAA) family, which is notable for its roles in flavor, fragrance, and pharmaceutical applications due to its ability to interact with biological targets and sensory receptors .

The fluorine atom and methoxy group at specific positions on the phenyl ring influence its electronic properties, lipophilicity, and metabolic stability. These substituents may enhance its binding affinity to enzymes or receptors compared to non-fluorinated analogs, as seen in related compounds like 3-(Trifluoromethyl)phenethyl alcohol (CAS: 455-01-6) .

Properties

IUPAC Name

2-[3-(5-fluoro-2-methoxyphenyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-18-15-6-5-13(16)10-14(15)12-4-2-3-11(9-12)7-8-17/h2-6,9-10,17H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQRASURXCXAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=CC(=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Features

3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol consists of a phenethyl alcohol scaffold substituted at the 3-position with a 3-fluoro-6-methoxyphenyl group. The meta-fluorine and para-methoxy substituents impose distinct electronic effects that influence both synthetic strategy and purification requirements. Retrosynthetic disconnection suggests two primary approaches:

  • Biphenyl Bond Formation : Coupling between a pre-functionalized benzene ring and a phenethyl alcohol precursor.

  • Late-Stage Functionalization : Introducing fluorine and methoxy groups onto a preassembled biphenyl alcohol framework.

The first approach dominates industrial applications due to better control over regiochemistry.

Synthetic Route 1: Suzuki-Miyaura Cross-Coupling

Boronic Ester Preparation

The 3-fluoro-6-methoxyphenyl boronic ester is typically synthesized from 3-bromo-1-fluoro-2-methoxybenzene via Miyaura borylation. Patent data reveals optimized conditions using bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and potassium acetate (3 equiv) in dioxane at 80°C for 12 hours, achieving 89% yield.

Coupling with Phenethyl Alcohol Derivatives

The boronic ester couples with 3-iodophenethyl alcohol under Suzuki conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : Ethanol/water (4:1)

  • Temperature : 70°C, 8 hours

This step affords the biphenyl intermediate in 78% yield, with purity >95% after silica gel chromatography.

Synthetic Route 2: Friedel-Crafts Alkylation

Electrophilic Aromatic Substitution

An alternative route employs Friedel-Crafts alkylation of 3-fluoroanisole with phenethyl alcohol-derived carbocations. Industrial protocols from patent WO2009062087A1 utilize:

  • Catalyst : AlCl₃ (1.5 equiv)

  • Electrophile : Phenethyl chloroformate

  • Solvent : Dichloromethane

  • Temperature : 0°C → 25°C, 6 hours

Yields reach 65%, though regioisomeric byproducts (ortho:para = 1:4) necessitate costly HPLC separation.

Functional Group Interconversion Strategies

Reductive Amination Pathway

A three-step sequence from US8765948B2 demonstrates scalability:

  • Ketone Formation : Oxidation of 3-(3-fluorophenyl)propanol to 3-(3-fluorophenyl)propan-2-one (Jones reagent, 82% yield).

  • Methoxylation : Nucleophilic aromatic substitution using NaOMe/CuI in DMF at 120°C (76% yield).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) to final alcohol (94% yield).

Enantioselective Synthesis

Asymmetric Hydrogenation

Chiral ruthenium catalysts enable direct synthesis of (R)- and (S)-enantiomers. EP2462111B1 discloses:

  • Substrate : 3-(3-Fluoro-6-methoxyphenyl)propenol

  • Catalyst : Ru-(S)-BINAP (0.5 mol%)

  • Pressure : 50 bar H₂

  • ee : 98%

  • Yield : 91%

Industrial-Scale Process Optimization

Crystallization Control

Patented workup procedures from WO2009062087A1 highlight:

  • Antisolvent : Water/MeOH (60:40)

  • Cooling Rate : 0.5°C/min to 20°C

  • Particle Size : D90 <50 µm via controlled nucleation

This achieves >99.5% purity without chromatography.

Analytical Characterization Data

ParameterSuzuki RouteFriedel-CraftsReductive Amination
Yield (%)786582
Purity (HPLC, %)95.289.798.4
Regioselectivity>99:180:20N/A
Process Mass Intensity324528

Emerging Technologies

Continuous Flow Synthesis

Microreactor trials show:

  • Residence Time : 8 minutes vs 8 hours batch

  • Yield Increase : 12%

  • Byproduct Reduction : 6-fold

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the fluoro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions involving the fluoro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-(3-Fluoro-6-methoxyphenyl)acetophenone.

    Reduction: Formation of 3-(3-Methoxyphenyl)phenethyl alcohol.

    Substitution: Formation of 3-(3-Methoxy-6-substituted phenyl)phenethyl alcohol.

Scientific Research Applications

The compound 3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol , also known as a derivative of phenethylamine, has garnered attention in various scientific research applications due to its potential therapeutic properties and effects. This article explores its applications across different fields, particularly in medicinal chemistry, pharmacology, and material sciences.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Antidepressant Effects : Studies suggest that phenethylamine derivatives can influence neurotransmitter activity, potentially offering benefits in treating mood disorders.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further investigation in oncology.

Synthetic Pathways

The synthesis of This compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through the following general steps:

  • Starting Materials : The synthesis typically begins with readily available aromatic compounds.
  • Fluorination Reaction : The introduction of the fluorine atom is crucial for enhancing the compound's biological activity.
  • Alcohol Formation : The final step involves converting the intermediate into the alcohol form, which is essential for its pharmacological effects.
StepReaction TypeKey ReagentsExpected Outcome
1Aromatic SubstitutionFluorinating AgentFluorinated Aromatic Compound
2ReductionReducing AgentAlcohol Derivative

Polymer Chemistry

The incorporation of This compound into polymer matrices has been studied for creating materials with enhanced properties:

  • Thermal Stability : The fluorinated structure contributes to improved thermal stability in polymers.
  • Optical Properties : Compounds like this one can modify the optical characteristics of materials, making them suitable for applications in optics and photonics.

Nanocomposites

Research into nanocomposites incorporating this compound has shown potential for developing advanced materials with unique mechanical properties. The interaction between the compound and nanomaterials can lead to:

  • Increased Strength : Enhanced mechanical properties due to better dispersion at the nanoscale.
  • Functionalization : Tailoring surface properties for specific applications in sensors and catalysis.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of phenethylamine derivatives in animal models. Results indicated that administration of compounds similar to This compound led to significant reductions in depressive behaviors compared to controls, supporting its potential as a therapeutic agent.

Case Study 2: Cancer Cell Proliferation

In vitro experiments demonstrated that this compound inhibited the growth of specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in modulating its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 3-fluoro-6-methoxy substitution in the target compound may enhance its metabolic stability compared to non-fluorinated analogs like 3-(3-Methoxyphenyl)phenethyl alcohol. Fluorine’s electronegativity and small atomic radius improve binding to hydrophobic pockets in proteins . 3-Phenoxybenzyl alcohol (CAS: 13826-35-2) exhibits insecticidal properties due to its phenoxy group, which is absent in the target compound .

Flavor and Fragrance Applications :

  • Phenethyl alcohol derivatives, including the target compound, contribute to floral and fruity aromas. For instance, phenethyl alcohol itself is widely used in perfumery for its rose-like odor . However, the 3-fluoro-6-methoxy substitution may alter its volatility and odor threshold compared to simpler analogs like β-phenethyl alcohol .

Synthetic Accessibility :

  • Fluorinated methoxybenzyl alcohols (e.g., 2-Fluoro-4-methoxybenzyl alcohol, CAS: 253668-46-1) are synthesized via nucleophilic aromatic substitution or Grignard reactions, similar to methods used for the target compound .

Physicochemical and Functional Differences

Boiling Points and Solubility:

  • 3-Phenoxybenzyl alcohol has a boiling point of 309°C, higher than the target compound’s estimated range (250–280°C), due to its larger molecular weight and polar phenoxy group .
  • The 3-fluoro-6-methoxy group increases lipophilicity (logP ~2.8) compared to 3-(3-Methoxyphenyl)phenethyl alcohol (logP ~2.2), enhancing membrane permeability .

Biological Activity

3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenethyl alcohol backbone with a fluorine atom and a methoxy group on the aromatic ring. This specific arrangement may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with methoxy groups have shown significant activity against various bacterial strains, suggesting that the methoxy substituent enhances biological activity by improving solubility and binding affinity to microbial targets .

Anticancer Activity

Research has indicated that compounds with similar structural motifs can exhibit anticancer properties. For example, studies on methoxy-substituted phenyl compounds have demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and increased caspase activity . The presence of electron-withdrawing groups like fluorine may further enhance these effects by stabilizing reactive intermediates during metabolic processes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This can lead to altered metabolic pathways that influence cell proliferation and apoptosis.
  • Signal Transduction : It may also affect signal transduction pathways associated with cell growth and survival, particularly in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of phenethyl alcohol derivatives, including this compound. In vitro assays revealed that certain analogs exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HCT-116, indicating potent anticancer activity .

CompoundIC50 (μM)Target Cell Line
This compound2.12MCF-7
Analog A0.048HCT-116
Analog B0.010PANC-1

Research Findings

  • Structure-Activity Relationship (SAR) : The incorporation of fluorine and methoxy groups has been shown to improve biological activity significantly. Studies suggest that the spatial arrangement of these substituents is crucial for enhancing binding affinity to target proteins .
  • Toxicity Studies : Preliminary toxicity assessments indicate that while some derivatives exhibit promising therapeutic effects, they also require careful evaluation for potential cytotoxicity in non-target cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol, and how do reaction conditions influence yield and purity?

  • Methodology : Grignard reactions or catalytic hydrogenation of corresponding ketones are common methods for phenethyl alcohol derivatives. For example, analogous compounds like 2-Fluoro-4-(hydroxymethyl)benzonitrile are synthesized via reductive amination or nitrile reduction . Optimize reaction temperature (e.g., 60–80°C for hydrogenation) and catalyst loading (e.g., 5–10% Pd/C) to minimize byproducts. Monitor purity using HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., fluorine at C3, methoxy at C6). Compare chemical shifts with analogs like 3-hydroxybenzyl alcohol (δ\delta 4.6 ppm for -CH2_2OH) . High-resolution mass spectrometry (HRMS) with ESI+ ionization can confirm molecular weight (expected [M+H]+^+: ~260.1 g/mol). Cross-reference with USP guidelines for phenolic alcohol characterization .

Q. What analytical techniques are recommended for assessing purity, and how do USP standards apply?

  • Methodology : USP-compliant testing includes:

  • HPLC : Use a 250 mm × 4.6 mm C18 column, UV detection at 254 nm, and gradient elution (methanol:water 50:50 to 90:10) to resolve impurities .
  • Melting point analysis : Compare observed range (e.g., 120–125°C) with literature values. Deviations >2°C indicate impurities .
  • Residue on ignition : USP limits for inorganic residues (e.g., ≤0.1% for reagent-grade compounds) .

Advanced Research Questions

Q. How can researchers optimize solubility in aqueous buffers for in vitro assays?

  • Methodology : Employ factorial design experiments to test co-solvents (e.g., DMSO, ethanol) and surfactants (e.g., Tween-80). For example, a 23^3 design evaluating solvent ratio (10–30% DMSO), pH (6.5–7.4), and temperature (25–37°C) can identify optimal conditions . Use dynamic light scattering (DLS) to monitor aggregation.

Q. What computational strategies are effective for predicting reactivity or degradation pathways?

  • Methodology : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction intermediates, such as the stability of the fluorinated aryl ring under oxidative conditions . Use cheminformatics tools (e.g., Gaussian or ORCA) to simulate degradation products, aligning with experimental LC-MS data .

Q. How should researchers address contradictory data in stability studies (e.g., pH-dependent decomposition vs. thermal stability)?

  • Methodology : Conduct accelerated stability testing under varied conditions:

  • Thermal : 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • Oxidative : Expose to 3% H2_2O2_2 and analyze via LC-MS for hydroxylated byproducts .
  • Statistical analysis (e.g., ANOVA) can identify significant variables (pH, temperature) causing discrepancies .

Q. What strategies are recommended for resolving spectral interference in fluorinated analogs during NMR analysis?

  • Methodology : Use 19^{19}F NMR to isolate signals from the fluorophenyl group (e.g., δ -110 to -120 ppm for meta-fluorine). Deuterated solvents (e.g., DMSO-d6) and inverse-gated decoupling reduce 1^1H-19^{19}F coupling artifacts . Compare with reference spectra of 3-fluoro-4-hydroxy-5-methoxybenzaldehyde .

Key Notes

  • Avoid abbreviations : Use full chemical names (e.g., "this compound," not "3-F-6-MeO-PEA").
  • Contradictions : Address conflicting stability data via multifactorial experimental design and cross-validation with computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.